An In-depth Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: A Constrained Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: A Constrained Building Block for Advanced Peptide Synthesis
CAS Number: 219312-90-0
This guide provides a comprehensive technical overview of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a key building block for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, strategic applications in peptide science, and detailed protocols for its effective use and quality control.
Introduction: The Strategic Value of Conformational Constraint
In the realm of peptide-based drug discovery, the ability to control the three-dimensional structure of a peptide is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of constrained amino acid analogues, such as 4-Fmoc-Piperazine-2-(R)-carboxylic acid, is a powerful strategy to pre-organize the peptide backbone into a bioactive conformation, enhancing its pharmacological properties.
The piperazine-2-carboxylic acid scaffold introduces a rigid six-membered ring into the peptide chain, limiting the accessible dihedral angles and serving as a potent turn-inducer. This unique structural feature has been exploited in the design of potent enzyme inhibitors and other bioactive peptidomimetics.[1] This guide will equip the modern peptide chemist with the foundational knowledge and practical insights required to leverage this valuable synthetic tool.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is essential for its successful application.
| Property | Value | Source |
| CAS Number | 219312-90-0 | Chem-Impex |
| Molecular Formula | C₂₀H₂₂N₂O₄ | Chem-Impex |
| Molecular Weight | 352.39 g/mol | Chem-Impex |
| Appearance | White to off-white solid | --- |
| Purity (typical) | ≥95% (HPLC) | Chem-Impex |
| Storage Conditions | 2-8°C, protect from light and moisture | --- |
Solubility: This compound exhibits good solubility in common peptide synthesis solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is a key advantage of Fmoc-protected amino acids for ensuring efficient coupling reactions.[]
Synthesis of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid
The enantioselective synthesis of this building block is a critical aspect of its utility. While multiple synthetic routes exist for piperazine-2-carboxylic acid derivatives, a common industrial approach involves the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor.[3] This is followed by selective protection of the nitrogen atoms.
Below is a representative, high-level workflow for the synthesis:
Caption: High-level synthetic workflow for 4-Fmoc-Piperazine-2-(R)-carboxylic acid.
Experimental Protocol: N-Fmoc Protection
The final step of introducing the Fmoc group is crucial. The following is a generalized protocol for the Fmoc protection of a secondary amine in the piperazine ring.
Materials:
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(R)-Piperazine-2-carboxylic acid derivative (e.g., with the other nitrogen protected by a Boc group)
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9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water, or another suitable solvent system
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (R)-piperazine-2-carboxylic acid derivative in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to create basic conditions.
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Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the reaction mixture at room temperature.
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Stir the reaction for several hours to overnight, monitoring for completion by TLC or LC-MS.
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Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude Fmoc-protected product.
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Purify the product by column chromatography or recrystallization as necessary.
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If a Boc protecting group was used on the other nitrogen, it can be selectively removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its incorporation offers a strategic approach to designing peptidomimetics with enhanced biological activity and stability.
Rationale for Use: A Case Study in Farnesyltransferase Inhibitors
A compelling example of the utility of this scaffold is in the development of farnesyltransferase (FTase) inhibitors as potential cancer therapeutics.[1] By replacing a dipeptide unit with a 2-substituted piperazine, researchers were able to create a constrained analog that exhibited a 40-fold increase in potency. This highlights the power of using such building blocks to lock a molecule into its bioactive conformation, thereby increasing its affinity for the target receptor.
Coupling and Deprotection in SPPS
The incorporation of 4-Fmoc-Piperazine-2-(R)-carboxylic acid into a growing peptide chain follows the standard SPPS cycle. However, due to its structure as a sterically hindered secondary amine, special considerations for the coupling and deprotection steps are warranted.
Caption: Modified SPPS cycle for incorporating sterically hindered amino acids.
Coupling Protocol:
Due to the sterically hindered nature of the secondary amine in the piperazine ring, standard coupling conditions may result in incomplete reactions. It is therefore recommended to use a more potent coupling reagent and potentially a double-coupling strategy.
Recommended Reagents:
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Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Procedure:
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Swell the resin-bound peptide in DMF.
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Perform the standard Fmoc deprotection of the N-terminal amino acid.
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In a separate vessel, pre-activate the 4-Fmoc-Piperazine-2-(R)-carboxylic acid (3-4 equivalents relative to resin loading) with HBTU/HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating free amines), a second coupling is recommended.
-
For the second coupling, drain the resin and add a fresh solution of the activated 4-Fmoc-Piperazine-2-(R)-carboxylic acid. Allow to react for another 1-2 hours.
-
Wash the resin thoroughly with DMF.
Fmoc Deprotection:
The Fmoc deprotection of the incorporated piperazine derivative generally proceeds efficiently using standard conditions (e.g., 20% piperidine in DMF). The kinetics of this step are typically rapid.
Potential Side Reactions
While the Fmoc strategy is generally robust, certain side reactions can occur, particularly with constrained or unusual building blocks.[]
-
Diketopiperazine (DKP) Formation: When the piperazine-2-carboxylic acid is the second residue in the peptide chain, there is a potential for intramolecular cyclization to form a diketopiperazine upon Fmoc deprotection, leading to chain termination.[4] This is a known side reaction, especially with proline at the second position, and the constrained nature of the piperazine ring may also facilitate this process. To mitigate this, it is advisable to promptly couple the third amino acid after the deprotection of the piperazine moiety.
-
Incomplete Coupling: As mentioned, due to steric hindrance, incomplete coupling can be a concern. Careful monitoring of the reaction completeness and the use of optimized coupling conditions are crucial.
-
Side Reactions during Cleavage: Depending on the other amino acids in the peptide sequence, standard cleavage cocktails (e.g., TFA-based) are generally compatible. However, it is always prudent to analyze the crude cleavage product carefully for any unexpected side products. The use of piperazine as a deprotection reagent itself has been shown to minimize certain side reactions like aspartimide formation in sensitive sequences.[5]
Quality Control: Analytical Methodology
Rigorous quality control of the 4-Fmoc-Piperazine-2-(R)-carboxylic acid building block is essential to ensure the synthesis of high-purity peptides. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.
UPLC-MS Protocol for Purity Assessment:
This protocol provides a high-resolution method for determining the chemical purity of the title compound and identifying potential impurities.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-95% B over 5-10 minutes |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temperature | 40-45°C |
| Detection | UV at 265 nm and 301 nm (for the Fmoc group); Mass Spectrometry (ESI+) |
| Sample Preparation | 1 mg/mL in acetonitrile/water (1:1) |
Expected Results:
-
A major peak corresponding to the 4-Fmoc-Piperazine-2-(R)-carboxylic acid with the expected mass-to-charge ratio (m/z).
-
Potential impurities to monitor include the free piperazine-2-carboxylic acid, the diastereomeric (S)-isomer, and any byproducts from the synthesis.
Conclusion
4-Fmoc-Piperazine-2-(R)-carboxylic acid is a valuable and strategic building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its ability to induce turns and rigidify the peptide backbone makes it a powerful tool in the design of bioactive molecules with improved pharmacological profiles. By understanding its synthesis, properties, and the nuances of its use in SPPS, researchers can effectively incorporate this unique amino acid analogue into their drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this compound.
References
-
Williams, T. M., et al. (1996). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348. [Link]
- Felder, E., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534. Washington, DC: U.S.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 40(24), 4447-4450.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2014). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 18(11), 1346–1353.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
